molecular formula C13H11F3N2O2S B2548330 N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 690961-59-2

N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2548330
CAS No.: 690961-59-2
M. Wt: 316.3
InChI Key: AGTJVEATSWREIU-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide is a chemical compound that features a pyridine ring attached to a benzenesulfonamide moiety with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves the reaction of pyridin-2-ylmethylamine with 3-(trifluoromethyl)benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-ylmethyl)-benzenesulfonamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    N-(quinolin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide: Contains a quinoline ring instead of a pyridine ring, which may affect its binding affinity and specificity.

    N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide: The trifluoromethyl group is positioned differently, potentially altering its reactivity and interactions.

Uniqueness

N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide is unique due to the specific positioning of the trifluoromethyl group and the combination of the pyridine and benzenesulfonamide moieties

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2S/c14-13(15,16)10-4-3-6-12(8-10)21(19,20)18-9-11-5-1-2-7-17-11/h1-8,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTJVEATSWREIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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